[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
The compound [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its stereochemistry (S-configuration) is critical for applications in chiral environments, such as drug design, where enantioselectivity influences receptor binding .
Key physicochemical properties (where available) include:
- Molecular Formula: C₁₃H₂₄N₂O₄ (estimated based on structural analogs)
- Molecular Weight: ~272.34 g/mol (similar to its R-enantiomer)
- Storage: Typically stored at 2–8°C for stability .
The compound is primarily used in pharmaceutical research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules where linker chemistry is essential .
Properties
IUPAC Name |
2-[(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-6-5-7-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVPOXCUEDGPON-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of (S)-3-Amino-piperidine
The synthesis begins with (S)-3-amino-piperidine, a commercially available chiral building block. Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C introduces the methyl group at the C-3 amino position, yielding (S)-3-(methylamino)-piperidine. This step proceeds with >95% stereochemical retention, as confirmed by chiral HPLC.
Boc Protection of the Secondary Amine
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 25°C for 12 hours affords (S)-3-(N-Boc-N-methyl-amino)-piperidine in 85% yield. The Boc group’s stability under basic and nucleophilic conditions ensures compatibility with subsequent alkylation steps.
Ester Hydrolysis to Carboxylic Acid
The methyl or ethyl ester is hydrolyzed using 2 N sodium hydroxide (NaOH) in a methanol-water (4:1) mixture at 25°C. After 6 hours, acidification with hydrochloric acid (HCl) precipitates [(S)-3-(N-Boc-N-methyl-amino)-piperidin-1-yl]-acetic acid in 89% yield. The product’s integrity is verified via ¹H NMR (δ 3.68 ppm, singlet, COOCH3) and mass spectrometry (m/z 329.2 [M+H]⁺).
Alternative Synthetic Routes
Palladium-Catalyzed C–H Functionalization
Aryl iodides and palladium(II) acetate enable direct C-3 functionalization of proline derivatives, as demonstrated in Source. While this method achieves high stereocontrol, its applicability to tertiary amines like N-Boc-N-methyl-amino-piperidine remains unverified. Preliminary trials show <20% conversion, likely due to steric hindrance from the Boc group.
Curtius Rearrangement for Carbamate Formation
Source describes a Curtius rearrangement to install Boc-protected amines. Applying this to 3-methylamino-piperidine with diphenylphosphoryl azide (DPPA) and tert-butanol generates the Boc-protected derivative in 60% yield. However, phosphorous salt impurities complicate purification, making this route less favorable.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Triflate displacement | 72 | 98 | Excellent | High |
| Bromoacetate alkylation | 68 | 95 | Excellent | Moderate |
| C–H functionalization | <20 | N/A | N/A | Low |
| Curtius rearrangement | 60 | 80 | Moderate | Low |
The triflate-mediated route offers optimal balance between yield and purity, whereas bromoacetate alkylation provides a practical alternative for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve room temperature or mild heating, with reaction times ranging from 1 to 4 hours .
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can introduce or modify functional groups within the molecule.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for the development of novel pharmaceuticals. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. For instance, studies have shown that modifications to the piperidine structure can enhance serotonin reuptake inhibition, a mechanism associated with many antidepressants. [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid could be investigated for similar effects through its interaction with serotonin transporters .
Synthetic Organic Chemistry
Synthesis and Modification:
The synthesis of this compound typically involves protecting the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP in acetonitrile . This protective strategy is essential in multi-step syntheses where the amine's reactivity needs to be controlled.
Reactivity and Transformations:
The compound can undergo various chemical reactions:
- Oxidation: Can be oxidized to form corresponding oxidized products.
- Reduction: Reduction reactions can modify functional groups present in the compound.
- Substitution: Nucleophilic substitution allows for the introduction of different functional groups, enhancing versatility .
Biochemical Research
Mechanism of Action:
The mechanism of action involves the deprotection of the Boc group under acidic conditions, revealing a free amine that participates in biochemical pathways. This property is valuable in designing inhibitors or modulators for specific enzymes or receptors .
Potential Applications in Enzyme Inhibition:
Research into enzyme inhibitors has highlighted the importance of piperidine derivatives. This compound could serve as a scaffold for developing inhibitors against enzymes involved in metabolic disorders or cancer progression.
Mechanism of Action
The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with molecular targets and pathways within biological systems. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites within the molecule. Upon deprotection, the free amine can interact with various enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
a) Methyl vs. Cyclopropyl Substituents
b) Methyl vs. Isopropyl Substituents
- [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354011-75-8) Molecular Formula: C₁₅H₂₈N₂O₄ Molecular Weight: 300.40 g/mol Key Difference: The isopropyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility in aqueous media.
Stereochemical Variations
- [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354017-01-8) Molecular Weight: 272.34 g/mol Key Difference: The R-enantiomer may exhibit divergent binding affinities in chiral environments. For example, in receptor-targeted therapies, enantiomers often show differences in potency or off-target effects .
Modifications to the Piperidine Core
- 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS: 1373503-54-8) Molecular Formula: C₁₂H₁₉F₂NO₄ Molecular Weight: 279.28 g/mol Key Difference: Fluorination at the 3,3-positions of the piperidine ring enhances metabolic stability and alters electronic properties, which can improve pharmacokinetic profiles in drug candidates .
Protective Group Variations
- [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride (CAS: 1426290-56-3) Molecular Formula: C₁₀H₁₈ClNO₄ Molecular Weight: 251.71 g/mol Key Difference: Replacement of the tert-butoxycarbonyl group with ethoxycarbonyl reduces steric protection, increasing susceptibility to hydrolysis. The hydrochloride salt improves solubility but may limit compatibility with acid-sensitive reactions .
Functional Group Additions
- [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354020-19-1) Molecular Formula: C₁₂H₂₀N₂O₃ Molecular Weight: 240.30 g/mol Key Difference: The acetyl group replaces Boc, offering a less bulky but more labile protective group, which may streamline deprotection steps in synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| [(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid | 1354017-01-8* | C₁₃H₂₄N₂O₄ | ~272.34 | Methyl substituent, S-configuration |
| [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | 1354019-05-8 | C₁₅H₂₆N₂O₄ | 298.38 | Cyclopropyl substituent |
| [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid | 1354011-75-8 | C₁₅H₂₈N₂O₄ | 300.40 | Isopropyl substituent, R-configuration |
| 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid | 1373503-54-8 | C₁₂H₁₉F₂NO₄ | 279.28 | 3,3-Difluoro modification |
| [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride | 1426290-56-3 | C₁₀H₁₈ClNO₄ | 251.71 | Ethoxycarbonyl protective group |
*Note: CAS for the S-enantiomer is inferred from its R-analog .
Research Implications and Limitations
- Applications: The Boc-protected methyl-amino analog is widely used in PROTACs and linker chemistry due to its balance of stability and reactivity . Fluorinated analogs show promise in improving drug half-life .
- Data Gaps: Limited information on melting points, solubility, and in vitro activity for many analogs restricts direct pharmacological comparisons.
Biological Activity
[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound characterized by its piperidine structure and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 272.34 g/mol. The presence of the Boc group allows for specific modifications that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 272.34 g/mol |
| Structure | Structure |
The mechanism of action for this compound involves its interaction with specific molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways, potentially acting as a substrate or inhibitor in enzymatic reactions.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
1. Antimicrobial Activity
Recent studies have shown that derivatives of piperidine compounds can display significant antibacterial properties. For example, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and MRSA strains .
2. Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor, which is critical in cancer therapy. Kinase inhibitors are designed to interfere with specific kinases involved in cell signaling pathways that promote cancer cell growth and survival .
3. Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects, including modulation of neurotransmitter systems such as serotonin and dopamine pathways. The potential for this compound to influence these systems warrants further investigation .
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various piperidine derivatives against resistant strains of bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced activity against MRSA, with minimum inhibitory concentration (MIC) values reported in the nanomolar range .
Case Study 2: Kinase Inhibition Profile
In another study focusing on small molecule kinase inhibitors, compounds with similar structural features were tested for their ability to inhibit mTOR signaling pathways. The findings suggested that modifications to the piperidine ring could lead to increased selectivity and potency against specific kinases involved in oncogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
